4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE
Description
4-(4-Fluorobenzenesulfonyl)-3-(4-methoxybenzoyl)-6-methylquinoline is a quinoline derivative characterized by three distinct substituents: a 4-fluorobenzenesulfonyl group at position 4, a 4-methoxybenzoyl group at position 3, and a methyl group at position 6 on the quinoline core.
Synthesis of such compounds typically involves transition metal-catalyzed cross-coupling reactions, as demonstrated in analogous quinoline derivatives. For example, PdCl₂(PPh₃)₂ and PCy₃ catalysts are employed in Suzuki-Miyaura reactions to introduce aryl groups to the quinoline scaffold .
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonyl-6-methylquinolin-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4S/c1-15-3-12-22-20(13-15)24(31(28,29)19-10-6-17(25)7-11-19)21(14-26-22)23(27)16-4-8-18(30-2)9-5-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEKMQQVWWFVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through an acylation reaction using methoxybenzoic acid and a suitable coupling reagent like dicyclohexylcarbodiimide (DCC).
Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced via sulfonylation using fluorobenzenesulfonyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Table 1: Fluorobenzenesulfonyl-Containing Analogues
| Compound Name | Substituents (Positions) | Key Features |
|---|---|---|
| Target Compound | 4-FBSO₂, 3-MOBC, 6-Me (quinoline) | Balanced electronic effects |
| 6-Fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]quinolin-4-one | 6-F, 3-MeBSO₂, 1-MeBz (quinoline) | Increased lipophilicity |
Methoxybenzoyl-Substituted Compounds
The 4-amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) from features a 4-methoxyphenyl group at position 3, analogous to the target compound’s 4-methoxybenzoyl group. The benzoyl moiety in the target compound introduces a ketone functionality, which may enhance hydrogen-bonding interactions with biological targets compared to the simpler methoxyphenyl group in 4k . Additionally, derivatives like 6-[(4-methoxyphenyl)carbonylamino]hexanoic acid () demonstrate the versatility of methoxybenzoyl groups in non-quinoline systems, though their pharmacological profiles differ significantly due to structural dissimilarities .
Table 2: Methoxybenzoyl-Containing Analogues
Methyl-Substituted Quinolines
Compounds like 6-bromo-2-ferrocenylquinoline and 6-chloro-2-ferrocenylquinoline () highlight the impact of halogen and organometallic substituents on quinoline properties. Ferrocenyl substituents, as in , introduce redox-active properties absent in the target compound .
Thiourea Derivatives with Methoxybenzoyl Moieties
Thiourea derivatives synthesized from 4-methoxybenzoyl chloride () exhibit antioxidant activity, with compound 8 showing the highest DPPH scavenging activity (IC₅₀ ~12 µM). While the target compound lacks a thiourea group, its methoxybenzoyl moiety may contribute to similar antioxidant mechanisms, though direct comparisons require further study .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline core substituted with a fluorobenzenesulfonyl group and a methoxybenzoyl moiety. The molecular formula is , and its molecular weight is approximately 373.43 g/mol.
Anticancer Properties
Recent studies have indicated that 4-(4-fluorobenzenesulfonyl)-3-(4-methoxybenzoyl)-6-methylquinoline exhibits significant anticancer properties. Research published in Cancer Letters demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against several bacterial strains. In vitro testing revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, This compound has been studied for its anti-inflammatory effects. A study published in Journal of Medicinal Chemistry highlighted its ability to inhibit pro-inflammatory cytokines in macrophages, which may be beneficial in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Cytokine Modulation : It modulates the expression of cytokines, reducing inflammation.
- Antimicrobial Action : The sulfonyl group enhances the compound's ability to penetrate bacterial membranes, leading to cell lysis.
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cells showed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to the control group .
Case Study 2: Antimicrobial Efficacy
In another study, This compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, outperforming standard antibiotics like penicillin .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
